1-(Pyridin-4-yl)piperidin-4-ol - 130658-65-0

1-(Pyridin-4-yl)piperidin-4-ol

Catalog Number: EVT-360007
CAS Number: 130658-65-0
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“1-(Pyridin-4-yl)piperidin-4-ol” is a chemical compound . It belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “1-(Pyridin-4-yl)piperidin-4-ol” is 178.23 . The InChI Code is 1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical form of “1-(Pyridin-4-yl)piperidin-4-ol” is solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 340.7±32.0 °C at 760 mmHg .

Applications
  • Antimicrobial Agents: Derivatives of 1-(Pyridin-4-yl)pyrrolidin-2-one, a closely related compound, have shown promising antimalarial activity. [] These derivatives target Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), an enzyme crucial for parasite protein synthesis. This suggests the potential of exploring 1-(Pyridin-4-yl)piperidin-4-ol derivatives for developing new antimalarial drugs, especially considering their efficacy against resistant strains.

  • Anti-Cancer Agents: The development of histone deacetylase (HDAC) inhibitors represents a significant advancement in cancer therapy. Notably, compounds MH1-18 and MH1-21, designed with a 4-piperidin-4-yl-triazole core, have demonstrated exceptional inhibition rates against HDACs, exceeding 90% at a concentration of 1 μM. [] Specifically, these compounds effectively inhibit HDAC6, a subtype of HDAC, with low IC50 values. Molecular docking studies have validated their high potency against HDAC6, showcasing their potential as anti-cancer agents.

  • Nociceptin Receptor Agonists: The nociceptin/orphanin FQ (NOP) receptor system has garnered significant attention as a potential target for treating alcohol addiction. A novel small-molecule NOP ligand, AT-312 (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol, has exhibited promising results in preclinical studies. [] This high-affinity, selective NOP full agonist effectively reduced ethanol-induced conditioned place preference (CPP) in mice, suggesting its potential in mitigating alcohol reward and potentially serving as a medication for alcohol addiction.

1-(Pyridin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound serves as the foundational structure for a novel class of non-peptide direct thrombin inhibitors. [] Initial studies revealed that its strongly basic 1-amidinopiperidine derivative (compound 6 in the study) exhibited weak inhibition against thrombin (fIIa) and factor Xa (fXa). []

3-(4-Morpholin-4-yl-1-piperidin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol (5a)

  • Compound Description: Identified through high-throughput screening, this compound acts as a non-selective inhibitor of both the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K). []

6-(1H-Indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine (5u)

  • Compound Description: This compound emerged as a potent and selective inhibitor of mTOR, demonstrating significantly improved selectivity compared to its precursor, compound 5a. [] Notably, it exhibited selectivity for inhibiting cellular biomarkers of mTORC1 (P-S6K, P-4EBP1) and mTORC2 (P-AKT S473) over PI3K/PDK1 biomarkers (P-AKT T308). []

(S)-1-(Pyridin-4-yl)-1,3-propanediol

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of HepDirect prodrugs. []

(E)-1-(Pyridin-4-yl)propan-1-one oxime

  • Compound Description: This compound is a precursor used in the synthesis of (E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime. []

(E)-1-(Pyridin-4-yl)propan-1-one O-tosyl oxime

  • Compound Description: Formed by reacting (E)-1-(Pyridin-4-yl)propan-1-one oxime with para-toluenesulfonic acid, this compound's crystal structure reveals a dihedral angle of 54.70 (10)° between the pyridine and benzene rings. []

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazoles

  • Compound Description: This class of compounds was synthesized and found to exhibit potent anti-tuberculosis and antioxidant activities. [] Specifically, compound 4d demonstrated remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) value of 3.12 µg/ml. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: This compound, discovered through structure-based drug design, functions as a calcitonin gene-related peptide (CGRP) receptor antagonist. [] Its exceptional potency, selectivity, metabolic stability, solubility, and favorable pharmacokinetic properties make it a promising candidate for various administration routes in treating migraine. []

1-(Pyridin-4-yl)pyrrolidin-2-ol

  • Compound Description: This compound exhibits antibacterial activity against various MTCC bacterial strains, displaying significant potency against Escherichia coli and Klebsiella pneumoniae. [] Furthermore, it demonstrates larvicidal activity against Anaphelous sp. and Culex sp. []

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

  • Compound Description: This class of compounds, initially explored for human indications, was repositioned and identified as inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a validated antimalarial target. []

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Analogues

  • Compound Description: This class of compounds represents a novel group of glutaminase 1 inhibitors with promising antineoplastic activity, particularly for potential application in glioblastoma chemotherapy. []

1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one (SR 16435)

  • Compound Description: This compound exhibits a unique pharmacological profile as a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist. [] Preclinical studies indicate its potential as an analgesic with reduced rewarding properties and tolerance development compared to morphine. []

Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

  • Compound Description: In ex vivo studies using rat tracheal rings, this compound exhibited potent relaxant effects, primarily attributed to calcium channel blockade. [] Notably, it demonstrated greater efficacy compared to theophylline, a known phosphodiesterase inhibitor. []

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: Identified as a potent and novel inhibitor of AKT kinase, GSK690693 acts as an ATP-competitive inhibitor against all three AKT isoforms (AKT1, AKT2, AKT3). [] Preclinical studies in human breast carcinoma xenograft models demonstrated its efficacy in inhibiting tumor growth. []

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid

  • Compound Description: Specifically designed for topical ocular delivery, this compound acts as a soluble guanylate cyclase (sGC) activator. [] It demonstrated robust intraocular pressure-lowering effects in a cynomolgus model, making it a promising candidate for glaucoma therapy. []

1-Hydroxy-1,2,4,5-tetrakis(pyridin-4-yl)cyclohexane (tpch)

  • Compound Description: This compound, in conjunction with cobalt and 3,5-di-tert-butyldioxolene (3,5-dbdiox), forms coordination polymers with one-dimensional zigzag chain and two-dimensional sheet structures. []

N-Ethyl-4-(pyridin-4-yl)benzamide Derivatives

  • Compound Description: This series of compounds was investigated for its potential as ROCK1 inhibitors using molecular modeling techniques. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor that demonstrates a promising therapeutic index. [] Preclinical studies indicated it had potent anti-inflammatory effects with lower emetogenicity compared to earlier PDE4 inhibitors. []

Di-pyridin-2-yl-[4-(2-pyridin-4-yl-vinyl)-phenyl]-amine (ppvppa)

  • Compound Description: ppvppa, either alone or incorporated into a zinc(II) coordination polymer, functions as a highly selective and sensitive sensor for Hg2+ and MeHgI. []

1,4-Bis(2-(pyridin-4-yl)vinyl)naphthalene (1,4-bpyvna)

  • Compound Description: This compound is a building block for constructing zinc(II) coordination polymers with potential applications in luminescent sensing. [] It can also detect Hg2+ selectively with good sensitivity, making it a potential luminescent probe. []

4-Piperidin-4-yl-triazole Derivatives

  • Compound Description: This series of hydroxamic acid-based compounds was designed and synthesized as novel histone deacetylase (HDAC) inhibitors. []

4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile

  • Compound Description: This compound is a reversible lysine-specific demethylase 1 (LSD1) inhibitor with submicromolar potency. []

5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

  • Compound Description: This series of compounds was designed as xanthine oxidase inhibitors, demonstrating micromolar-level potency. []

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives

  • Compound Description: Inspired by existing NLRP3 inhibitors, this series of compounds was designed and synthesized as potential inhibitors of the NLRP3 inflammasome. []

Properties

CAS Number

130658-65-0

Product Name

1-(Pyridin-4-yl)piperidin-4-ol

IUPAC Name

1-pyridin-4-ylpiperidin-4-ol

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2

InChI Key

DMQVSUISDOVWEW-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C2=CC=NC=C2

Canonical SMILES

C1CN(CCC1O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.